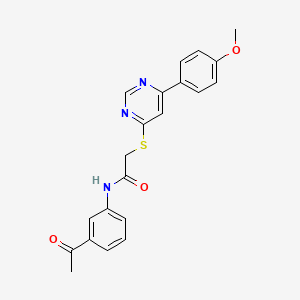

(4-Tiocianatofenil)hidrazina

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(4-Thiocyanatophenyl)hydrazine is a useful research compound. Its molecular formula is C7H8ClN3S and its molecular weight is 201.68 g/mol. The purity is usually 95%.

BenchChem offers high-quality (4-Thiocyanatophenyl)hydrazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Thiocyanatophenyl)hydrazine including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Tiocianación Electrofílica

(4-Tiocianatofenil)hidrazina se puede utilizar en el proceso de tiocianación electrofílica . Este es un método para introducir un grupo funcional -SCN en la molécula orgánica parental . El proceso es ecológico y altamente eficiente .

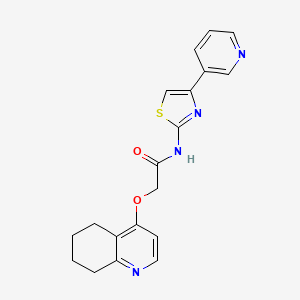

Actividad Antimicrobiana

Los tiocianatos, como this compound, se encuentran comúnmente en productos naturales que exhiben una excelente actividad antimicrobiana . Esto los hace valiosos en el desarrollo de nuevos agentes antimicrobianos .

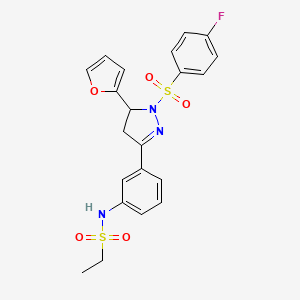

Síntesis de Hidrazonas

this compound se puede utilizar en la síntesis de hidrazonas . Las hidrazonas son compuestos muy atractivos en la química medicinal debido a su amplio espectro de actividades biológicas .

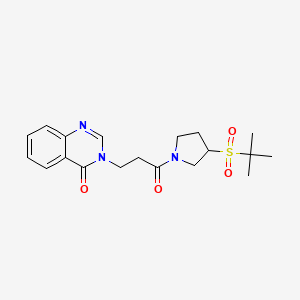

Síntesis de Quinazolinas

Las quinazolinas se pueden sintetizar utilizando this compound . Se ha informado que las quinazolinas poseen una alta actividad antiinflamatoria y analgésica .

Síntesis de Bases de Schiff

this compound se puede utilizar en la síntesis de bases de Schiff . Las bases de Schiff son compuestos orgánicos que contienen un grupo funcional que consiste en un doble enlace carbono-nitrógeno con el átomo de nitrógeno conectado a un grupo arilo o alquilo .

Síntesis de Hidrazona-Bases de Schiff

Las hidrazona-bases de Schiff se pueden sintetizar combinando aldehídos adecuados con this compound . Estos compuestos tienen aplicaciones potenciales en varios campos, incluida la química medicinal .

Mecanismo De Acción

Target of Action

(4-Thiocyanatophenyl)hydrazine is a type of thiocyanate, a class of organic compounds commonly found in natural products that exhibit excellent antimicrobial activity .

Mode of Action

It’s known that the electrophilic thiocyanation is one of the most effective methods of introducing a -scn functional group to the parent organic molecule . This interaction with its targets could lead to changes in their function, potentially contributing to its antimicrobial activity.

Biochemical Pathways

Thiocyanates are known to exhibit versatile reactivity, leading to the formation of various sulfur-containing compounds such as thiols, sulfonyl chlorides, sulphides, trifluoromethyl (or difluoromethyl) sulphides, disulphides, phosphonothioates, and other sulphur-containing heterocycles . These transformations could affect various biochemical pathways and their downstream effects.

Result of Action

It’s known that thiocyanates, in general, have antimicrobial activity . This suggests that (4-Thiocyanatophenyl)hydrazine could potentially interfere with microbial growth or survival.

Análisis Bioquímico

Biochemical Properties

It is known that hydrazine derivatives can exhibit diverse biological activities . The electrophilic thiocyanation is one of the most effective methods of introducing a -SCN functional group to the parent organic molecule .

Cellular Effects

Hydrazine and its derivatives have been shown to cause various cellular effects, including fatty liver due to triglyceride accumulation, CNS disturbances, and tumours in various organs .

Molecular Mechanism

Hydrazine and its derivatives are known to react with a carbonyl to form a hydrazone . This reaction is spontaneous and highly exothermic, which means it releases a large amount of energy .

Temporal Effects in Laboratory Settings

It is known that hydrazine and its derivatives are remarkably stable despite having a large positive heat of formation .

Dosage Effects in Animal Models

There is currently no available information on the dosage effects of (4-Thiocyanatophenyl)hydrazine in animal models. It is known that hydrazine and its derivatives can cause various effects in animals, including liver necrosis and CNS disturbances .

Metabolic Pathways

Hydrazine and its derivatives are known to be involved in various metabolic pathways .

Subcellular Localization

It is known that hydrazine and its derivatives can interact with various subcellular components .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for (4-Thiocyanatophenyl)hydrazine involves the reaction of 4-nitrophenylhydrazine with thiocyanic acid.", "Starting Materials": [ "4-nitrophenylhydrazine", "thiocyanic acid" ], "Reaction": [ "Dissolve 4-nitrophenylhydrazine in ethanol", "Add thiocyanic acid to the solution", "Heat the mixture at reflux for several hours", "Cool the mixture and filter the precipitate", "Wash the precipitate with ethanol and dry it under vacuum", "Recrystallize the product from ethanol" ] } | |

Número CAS |

74411-22-6 |

Fórmula molecular |

C7H8ClN3S |

Peso molecular |

201.68 g/mol |

Nombre IUPAC |

(4-hydrazinylphenyl) thiocyanate;hydrochloride |

InChI |

InChI=1S/C7H7N3S.ClH/c8-5-11-7-3-1-6(10-9)2-4-7;/h1-4,10H,9H2;1H |

Clave InChI |

ASLOJLQJQGAAJC-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1NN)SC#N |

SMILES canónico |

C1=CC(=CC=C1NN)SC#N.Cl |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((3,5-dimethylphenyl)amino)formamide](/img/structure/B2487508.png)

![1-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(2-ethoxybenzoyl)piperazine](/img/structure/B2487512.png)

![N-[4-(2-oxopyrrolidin-1-yl)phenyl]-2-(trifluoromethyl)benzamide](/img/structure/B2487513.png)

![3-(4-chlorophenyl)-9-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2487514.png)